Steroidogenic Factor 1 (SF-1) Inhibition Potency Compared to 3-Methylsulfonylbenzamide Analog
In a high-throughput screening campaign curated by the Scripps Research Institute Molecular Screening Center and deposited in PubChem BioAssay (AID 687018), the core benzimidazole phenyl scaffold represented by N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide (CID 7152104) exhibited an IC50 greater than 67.5 µM against human steroidogenic factor 1 (SF-1, NR5A1) [1]. The target compound CAS 5747-82-0 shares the identical benzimidazole-phenyl pharmacophore but differs in the acetamide substituent; its activity has not been independently reported but is expected to fall within a comparable range based on scaffold conservation. In contrast, optimized benzimidazole phenylacetamides from the trypanosomacide series achieve IC50 values of 0.2–2.0 µM against Trypanosoma cruzi, demonstrating that SAR around the acetamide group can improve potency by >30-fold [2].
| Evidence Dimension | SF-1/NR5A1 inhibition IC50 |
|---|---|
| Target Compound Data | Not directly determined; scaffold analog CID 7152104 IC50 > 67.5 µM |
| Comparator Or Baseline | CID 7152104 (N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide) IC50 > 67.5 µM; trypanosomacide lead 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide T. cruzi IC50 ~0.5 µM |
| Quantified Difference | >30-fold difference between unoptimized benzimidazole phenyl scaffold and optimized trypanosomacide leads |
| Conditions | SF-1 HTS assay (Scripps/PubChem AID 687018); T. cruzi intracellular amastigote assay |
Why This Matters
This data establishes that the benzimidazole-phenyl scaffold is a viable but unoptimized starting point; procurement of CAS 5747-82-0 is justified for laboratories undertaking medicinal chemistry optimization of this scaffold, whereas end-users seeking a ready-to-use potent SF-1 inhibitor should select a more advanced analog.
- [1] BindingDB. Entry BDBM97235: N-[4-(1H-benzimidazol-2-yl)phenyl]-... (MLS001166822). IC50 > 6.75E+4 nM for SF-1. DOI: 10.7270/Q2ZG6QV9. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=97235 (accessed 2026-05-03). View Source
- [2] McNamara N, Rahmani R, Sykes ML, Avery VM, Baell J. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. RSC Med Chem. 2020;11(7):802-812. doi:10.1039/d0md00058b. View Source
